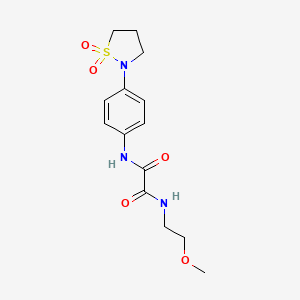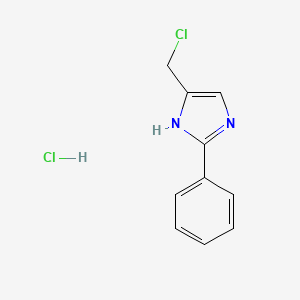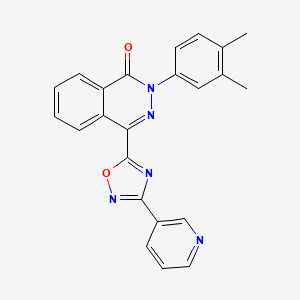
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide, also known as CPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of cyclopropyl amides and has been shown to have significant effects on the central nervous system.
Aplicaciones Científicas De Investigación
Cyclopropanation and Functionalized Bicyclopropanes
Cyclopropanation is a crucial reaction in organic synthesis, allowing for the creation of cyclopropyl-containing compounds which are valuable in medicinal chemistry and material science. A study by Luithle and Pietruszka (2000) demonstrated the use of chiral auxiliaries in the cyclopropanation of alkenylboronic esters, leading to cyclopropylboronic esters. These compounds could undergo various transformations, including oxidation and reduction, highlighting the versatility of cyclopropanation in synthesizing complex molecules (Luithle & Pietruszka, 2000).
Cyclotrimerization and Isocyanurate Formation
Cyclotrimerization reactions involve the transformation of monomers into trimeric compounds, often leading to the formation of cyclic structures such as isocyanurates. Research by Nagasawa, Kitano, and Fukui (1966) on the formation of tributyl isocyanurates from butyl bromides in the presence of 1-butanol underscores the significance of cyclotrimerization in synthesizing cyclic compounds with potential applications in polymers and materials science (Nagasawa, Kitano, & Fukui, 1966).
Nitrogen-doped Carbon Catalysts
The development of metal-free catalysts for chemical synthesis is a growing area of research, with implications for sustainability and green chemistry. A study by Fellinger, Hasché, Strasser, and Antonietti (2012) introduced mesoporous nitrogen-doped carbon derived from ionic liquids as a catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing the role of nitrogen-doped carbon materials in catalysis (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Cyanamide Reactivity
The cyanamide moiety is integral to the synthesis of nitrogen-containing heterocycles, relevant in pharmaceuticals and agrochemicals. Larraufie et al. (2012) discussed methods for preparing alkyl- and N-acylcyanamides and their reactivity, illustrating the importance of the cyanamide group in organic synthesis (Larraufie et al., 2012).
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-6-14(10-13(12)2)20-9-3-4-15(19)18-16(11-17)7-8-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJPXWAKAFPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCC(=O)NC2(CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

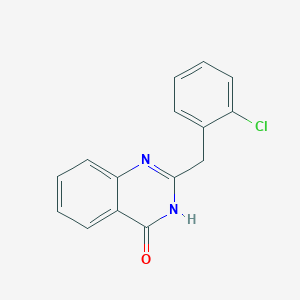
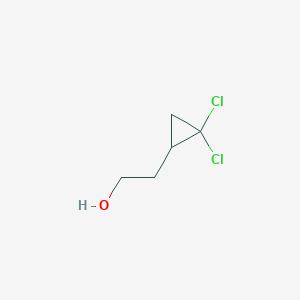
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2454438.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2454439.png)
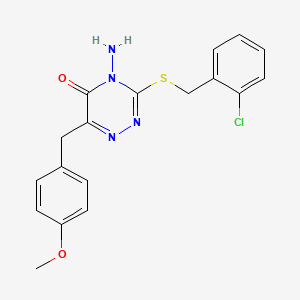
![8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2454441.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)
![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)
